3,4-Dioxopentanoic acid
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Overview
Description
3,4-Dioxopentanoic acid, also known as acetopyruvic acid, is an organic compound with the molecular formula C5H6O4. It is a derivative of pentanoic acid and contains two oxo groups at the 3rd and 4th positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dioxopentanoic acid can be synthesized through various methods. One common approach involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds. The reaction typically requires a basic medium, such as sodium hydroxide in methanol, and is carried out under reflux conditions . Another method involves the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dioxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxo acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: The oxo groups can participate in nucleophilic substitution reactions with various nucleophiles, such as hydrazines and amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reactions with hydrazines and amines typically require mild acidic or basic conditions.
Major Products:
Oxidation: Higher oxo acids or ketones.
Reduction: Diols.
Substitution: Hydrazones, semicarbazones, and other nitrogenous derivatives.
Scientific Research Applications
3,4-Dioxopentanoic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-dioxopentanoic acid involves its ability to participate in various chemical reactions due to the presence of the oxo groups. These groups can form hydrogen bonds, undergo nucleophilic attack, and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
2,4-Dioxopentanoic acid: Similar in structure but with the oxo groups at different positions.
3,5-Dioxopentanoic acid: Another isomer with oxo groups at the 3rd and 5th positions.
Acetylacetone: A diketone with similar reactivity but different structure.
Uniqueness: 3,4-Dioxopentanoic acid is unique due to the specific positioning of its oxo groups, which imparts distinct reactivity and properties compared to its isomers and other diketones. This makes it a valuable compound in various chemical syntheses and research applications .
Properties
IUPAC Name |
3,4-dioxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3(6)4(7)2-5(8)9/h2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCCOAGSKWYEFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665805 |
Source
|
Record name | 3,4-Dioxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138307-02-5 |
Source
|
Record name | 3,4-Dioxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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